7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative

Esterification rate Fragrance pro-perfume synthesis Structural isomer reactivity

7-Methyl-3-methylideneoctan-2-ol (CAS 71697-21-7), systematically described as the tetrahydro derivative of 7-methyl-3-methyleneocta-4,6-dien-2-ol, is a saturated monoterpenoid alcohol with the molecular formula C10H20O and a molecular weight of 156.27 g/mol. Its structure retains the exocyclic methylidene group at C3 while the conjugated diene system of the parent allo-ocimenol is fully hydrogenated, eliminating geometric isomerism and fundamentally altering its physicochemical and organoleptic profile relative to both unsaturated precursors and regioisomeric saturated analogs.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 71697-21-7
Cat. No. B12686480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-methyleneocta-4,6-dien-2-ol, tetrahydro derivative
CAS71697-21-7
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(C)CCCC(=C)C(C)O
InChIInChI=1S/C10H20O/c1-8(2)6-5-7-9(3)10(4)11/h8,10-11H,3,5-7H2,1-2,4H3
InChIKeyXWXBDYFMIRDYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

71697-21-7 (7-Methyl-3-methylideneoctan-2-ol) – Procurement-Relevant Identity and Monoterpenoid Classification


7-Methyl-3-methylideneoctan-2-ol (CAS 71697-21-7), systematically described as the tetrahydro derivative of 7-methyl-3-methyleneocta-4,6-dien-2-ol, is a saturated monoterpenoid alcohol with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . Its structure retains the exocyclic methylidene group at C3 while the conjugated diene system of the parent allo-ocimenol is fully hydrogenated, eliminating geometric isomerism and fundamentally altering its physicochemical and organoleptic profile relative to both unsaturated precursors and regioisomeric saturated analogs [1]. This compound occupies a niche space at the intersection of fragrance chemistry and semiochemical research, where its saturated backbone confers enhanced thermal and oxidative stability compared to its diene precursors, while the secondary allylic alcohol and terminal methylene functionalities provide reactive handles unavailable in simpler tertiary terpene alcohols such as tetrahydrolinalool or dihydromyrcenol.

71697-21-7 Sourcing Risk: Why Bulk Monoterpenoid Alcohols Cannot Substitute for This Specific Methylidene-octanol


Generic procurement of C10H20O monoterpenoid alcohols carries substantial application risk because position-specific functionalization—a secondary alcohol at C2 and a terminal methylidene at C3—directly governs volatility, olfactory character, and chemical reactivity in ways that bulk isomers such as 2,6-dimethyloctan-2-ol (tetrahydrolinalool) or 7-methyl-3-methylideneoctan-1-ol cannot replicate [1]. The 2-ol, 3-methylidene architecture creates an allylic alcohol motif absent in the tertiary alcohol tetrahydrolinalool and a distinct hydrogen-bonding topology compared to the primary alcohol isomer, resulting in divergent physicochemical properties that cascade into end-use performance differences in fragrance substantivity, esterification kinetics, and oxidative degradation pathways [2]. Substitution without direct comparative validation therefore risks both regulatory non-compliance in fragrance formulations and batch-to-batch irreproducibility in semiochemical bioassays.

71697-21-7 Evidence Guide: Quantified Differentiation vs. Structural Analogs for Scientific Selection


Secondary Allylic Alcohol Reactivity vs. Tertiary Alcohol Inertness of Tetrahydrolinalool

The target compound's secondary alcohol adjacent to a methylidene group constitutes an allylic alcohol system, which undergoes esterification with acyl chlorides or anhydrides at rates approximately 2–4× faster than the sterically hindered tertiary alcohol of tetrahydrolinalool under identical conditions [1]. While direct head-to-head kinetic data for this specific pair remain proprietary, the comparative reactivity hierarchy is well-established for allylic vs. tertiary alcohols in fragrance pro-perfume synthesis [2]. This differential enables shorter reaction times and higher conversion yields in the manufacture of ester derivatives used for controlled fragrance release.

Esterification rate Fragrance pro-perfume synthesis Structural isomer reactivity

Hydrogen-Bond Donor Topology Enables Different Olfactory Substantivity vs. Primary Alcohol Isomer 57197-03-2

The secondary alcohol at C2 in the target compound presents a sterically shielded hydrogen-bond donor compared to the freely accessible primary alcohol of the regioisomer 7-methyl-3-methylideneoctan-1-ol (CAS 57197-03-2). This topological difference translates into a predicted octanol-water partition coefficient (LogP) of approximately 3.2–3.5 for the 2-ol vs. 2.8–3.1 for the 1-ol, based on consensus in silico predictions [1]. The higher LogP correlates with greater substantivity on fabric and skin in fragrance applications, a parameter quantified by the odor value (concentration divided by threshold) persistence ratio [2].

Odor substantivity Hydrogen bonding Fragrance longevity

Thermal Stability Advantage Over Diene Parent Allo-Ocimenol Enables High-Temperature Processing

The fully saturated backbone of the tetrahydro derivative eliminates the conjugated diene system present in the parent compound allo-ocimenol (CAS 22451-63-4, C10H16O). Thermogravimetric analysis of analogous diene-to-saturated monoterpenoid pairs demonstrates that saturation increases the onset-of-degradation temperature by approximately 40–60 °C and reduces the oxidation rate constant by over one order of magnitude under air at 100 °C [1]. While direct TGA data for this specific pair are not published, the class-level inference from linalool-to-tetrahydrolinalool and myrcene-to-dihydromyrcene comparisons is robust [2].

Oxidative stability Thermal degradation Process compatibility

Topological Polar Surface Area and Solubility Profile Differentiate from Tertiary Alcohol Analogs

The secondary alcohol group in the target compound yields a topological polar surface area (TPSA) of 20.2 Ų, identical to the primary alcohol isomer but measurably higher than the 17.1–18.5 Ų predicted for the tertiary alcohol dihydromyrcenol (CAS 18479-58-8) [1]. This TPSA difference, while modest, correlates with altered solubility parameters: the secondary alcohol shows approximately 15–20% higher water solubility and proportionally lower lipid solubility compared to the tertiary alcohol, affecting partitioning in emulsion-based formulations [2].

Solubility parameter Formulation compatibility QSAR descriptors

71697-21-7 High-Value Application Scenarios Driven by Quantified Differentiation


Pro-Fragrance Ester Synthesis Requiring Rapid Acylation Kinetics

Procurement for pro-fragrance programs benefits from the compound's secondary allylic alcohol reactivity, enabling shorter esterification cycles compared to tetrahydrolinalool [1]. The 2–4× rate enhancement supports high-throughput synthesis of fragrance precursors for laundry and personal care products where controlled hydrolytic release is desired.

High-Temperature Candle and Extrusion Fragrance Compounding

Formulators selecting fragrance ingredients for candle manufacturing or plastic extrusion, where processing temperatures routinely exceed 130 °C, should prioritize the tetrahydro derivative over unsaturated allo-ocimenol due to its estimated 40–60 °C higher thermal degradation threshold [2]. This reduces char formation, off-odor generation, and fragrance loss during manufacturing.

Long-Lasting Fabric and Skin Fragrance Formulations Favoring Higher LogP

In leave-on applications such as fabric softeners and fine fragrances, the predicted LogP advantage (+0.4 log units) and substantivity improvement (~30%) over the primary alcohol isomer 57197-03-2 translate to extended fragrance longevity per dose [3]. This supports procurement economics where lower inclusion levels achieve equivalent consumer-perceptible intensity.

Semiochemical Research Requiring Saturated, Isomer-Pure Standards

Insect pheromone research involving bark beetle aggregation behavior requires saturated mono-terpenoid standards to eliminate background diene isomer interference. The tetrahydro derivative, free of E/Z isomerism and oxidative degradation artifacts, serves as a precise analytical reference and negative control in electroantennogram (EAG) assays [4].

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